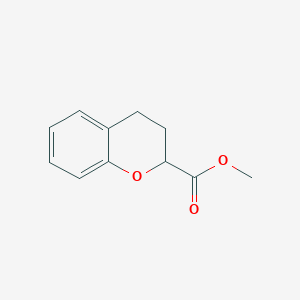

Methyl chroman-2-carboxylate

概要

説明

Methyl chroman-2-carboxylate is an organic compound belonging to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

Methyl chroman-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization mechanism, followed by oxidation and dehydroxylation to yield the desired product . The reaction conditions typically involve the use of cinchona alkaloid derivatives and amino acids as catalysts, with the reaction media being carefully controlled to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave-assisted synthesis has been explored to further improve the reaction rates and yields .

化学反応の分析

Types of Reactions

Methyl chroman-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chroman-2-one derivatives.

Reduction: Reduction reactions can convert the compound into different chromane derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include chroman-2-one derivatives, reduced chromane derivatives, and various substituted chromane compounds .

科学的研究の応用

Methyl chroman-2-carboxylate and its derivatives have been studied extensively for their pharmacological properties. They exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds derived from this compound have shown effectiveness against various bacterial strains, particularly in the context of tuberculosis treatment .

- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation in various types of cancer, such as breast and lung cancers. For example, hybrid molecules containing this compound have induced apoptosis in cancer cell lines by activating caspase pathways .

Table 2: Biological Activities of this compound Derivatives

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives have been elucidated through various studies. For instance, molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, revealing strong binding affinities with specific receptors involved in disease processes .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study 1 : A study focused on synthesizing fluorinated derivatives of this compound demonstrated their potential as inhibitors for receptor tyrosine phosphatase PtpB, showcasing their role in targeted therapies against specific diseases .

- Case Study 2 : Research on hybrid coumarin-chroman derivatives revealed their selective activity against breast cancer cell lines, emphasizing the therapeutic potential of these compounds in oncology .

作用機序

The mechanism of action of methyl chroman-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Methyl chroman-2-carboxylate can be compared with other similar compounds, such as chroman-2-one and chroman-4-one derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity.

List of Similar Compounds

- Chroman-2-one

- Chroman-4-one

- Chroman-2-carboxylic acid

- Chroman-4-carboxylic acid

This compound stands out due to its versatility in synthetic applications and its potential therapeutic benefits.

生物活性

Methyl chroman-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications as a chiral building block in pharmaceutical synthesis. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Target Enzymes and Pathways

This compound serves as a substrate for various enzymes, particularly esterases such as EstS and EstR, which are derived from Geobacillus thermocatenulatus. These enzymes catalyze the hydrolysis of ester bonds, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) that are crucial in pharmaceutical applications.

Biochemical Pathways

The compound participates in several biochemical pathways, including organocatalytic reactions. For instance, it is involved in the domino Michael/hemiacetalization reaction with aliphatic aldehydes and nitrovinylphenols, showcasing its versatility as a synthetic intermediate. Additionally, its interaction with esterases demonstrates its role in enzymatic resolution processes that yield enantiomerically pure products essential for drug development.

Cellular Effects

Influence on Cellular Processes

This compound influences various cellular processes, including gene expression and cellular metabolism. Its ability to interact with specific enzymes allows it to modulate pathways that are critical for synthesizing biologically active molecules. The compound has been shown to affect the synthesis of chromane derivatives, which possess unique pharmacological properties.

Dosage Effects

Research indicates that the biological activity of this compound exhibits threshold effects; higher doses can lead to increased activity. However, at very high doses, toxic effects may be observed, emphasizing the importance of dosage in therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound reveal its high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its bioavailability is significantly influenced by its enzymatic interactions, which facilitate its conversion into active metabolites.

Table 1: Summary of Key Research Findings on this compound

Notable Research Insights

- Enzymatic Resolution : A study highlighted the successful use of this compound in the enzymatic resolution process yielding 6-fluoro-chroman-2-carboxylic acids with high enantioselectivity.

- MAO-B Inhibition : Recent investigations into related chromone derivatives indicated potential MAO-B inhibitory activity, suggesting that modifications to the chroman structure can enhance biological efficacy against neurodegenerative diseases .

- Cytotoxic Potential : Additional studies have examined the cytotoxic effects of compounds derived from this compound against various cancer cell lines, indicating its potential as an anticancer agent .

特性

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFQFDVPGZONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564554 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113771-58-7 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。